
Acotiamide Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acotiamide Impurity 7, also known as Ethyl 2-(2,3,6-trimethoxybenzamido)-4,5-dihydrothiazole-4-carboxylate, is a chemical compound with potential for scientific research . It is used for laboratory purposes only and not for use in humans or animals .
Synthesis Analysis
The synthesis of Acotiamide involves a series of reactions, purifications, and salt formations . The synthetic method of acotiamide hydrochloride hydrate involves protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with other compounds .Chemical Reactions Analysis
While specific chemical reactions involving Acotiamide Impurity 7 are not detailed in the sources, it’s important to note that impurities in chemical compounds can significantly impact the reactions they undergo .Applications De Recherche Scientifique
Stability and Degradation Analysis
- Stability-Indicating Assay Method : A study by Thummar et al. (2017) developed a stability-indicating assay method for acotiamide, crucial for drug quality and regulatory approval. This method helps in understanding the stability and degradation behavior of acotiamide and its impurities under various conditions. They identified seven degradation products and one process-related impurity, which are crucial for ensuring the safety and efficacy of acotiamide in pharmaceutical products (Thummar et al., 2017).
Synthesis and Impurity Control
- Synthesis Process and Impurity Control : Fu et al. (2015) described a three-step synthesis of acotiamide, highlighting the process of controlling impurities during drug synthesis. Their method effectively removed major impurities, which is crucial for the development of high-quality pharmaceuticals (Fu et al., 2015).
Pharmacokinetics and Drug Efficacy
- Pharmacokinetics and Drug Efficacy Studies : Several studies have focused on the pharmacokinetics, drug efficacy, and potential therapeutic applications of acotiamide. These include studies on its effects on gastric motility and esophageal function, as well as its role as a prokinetic agent in functional dyspepsia. For instance, studies by Yamashita et al. (2015), Kawachi et al. (2011), Muta et al. (2016), and Seto et al. (2008) have contributed significantly to understanding the therapeutic potential and mechanism of action of acotiamide (Yamashita et al., 2015), (Kawachi et al., 2011), (Muta et al., 2016), (Seto et al., 2008).
Method Development for Drug Analysis
- Development of Analytical Methods : Research efforts like those of Pandya and Rajput (2018) have focused on developing and validating analytical methods for the estimation of acotiamide, including in the presence of its degradation products. Such methods are essential for quality control in pharmaceutical manufacturing (Pandya & Rajput, 2018).
Novel Applications in Disease Treatment
- Applications in Functional Dyspepsia and Gastrointestinal Disorders : Numerous studies have been conducted on the use of acotiamide in the treatment of functional dyspepsia and other gastrointestinal disorders. These studies explore its efficacy, safety, and mechanism of action, contributing to the development of novel therapeutic strategies for these conditions (Suzuki & Hibi, 2010), (Zai et al., 2014).
Safety And Hazards
Propriétés
Numéro CAS |
185105-13-9 |
|---|---|
Nom du produit |
Acotiamide Impurity 7 |
Formule moléculaire |
C21H30N4O5S |
Poids moléculaire |
450.56 |
Apparence |
Solid Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




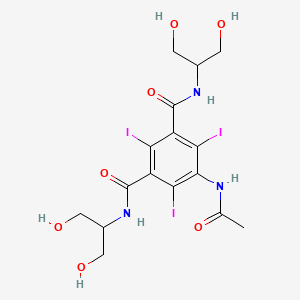
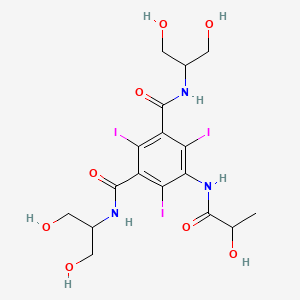
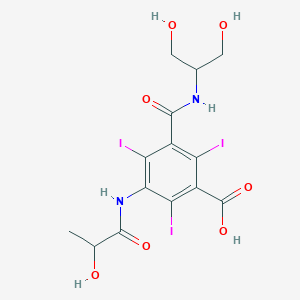
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
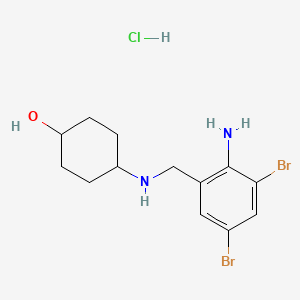
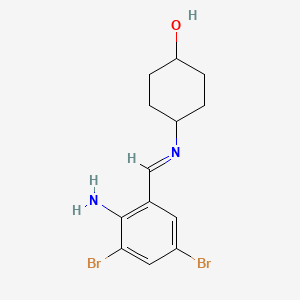
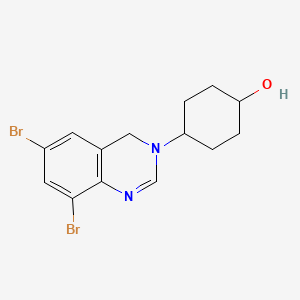
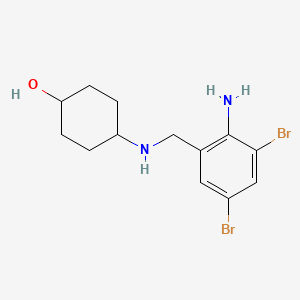
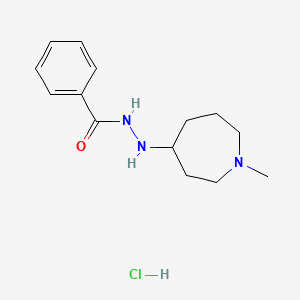
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)